6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the protecting group was removed by hydrogenation on Pd/C to give the final product .
Molecular Structure Analysis
The molecular structure of such compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . X-ray crystallography is often used to determine the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 13C DEPT-135 spectrum are often used .
Scientific Research Applications
Synthesis and Evaluation as Kinase Inhibitors
Researchers have developed a facile and efficient one-pot synthesis method for creating pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other related compounds, including those incorporating the 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one structure. These compounds were evaluated for their potential as Aurora-A kinase inhibitors and showed promising cytotoxic activity against colon tumor cell lines, comparable to the reference drug Doxorubicin. Molecular modeling studies were carried out to understand the interaction with the target protein and rationalize the in-vitro anti-tumor results (Shaaban et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis of triazolopyrimidines using the Biginelli protocol has led to the creation of compounds with significant antimicrobial and antioxidant activities. These activities were characterized by various spectroscopic techniques, suggesting that these compounds, related to this compound, could be potent agents for the treatment of infectious diseases and oxidative stress-related conditions (Gilava et al., 2020).
Antibacterial Properties
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, structurally related to the compound of interest, were synthesized and exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests the potential for developing new antibiotics based on the structural framework of this compound (Reddy et al., 2013).
Antimalarial Activity
Docking studies on derivatives of aryl amine-based triazolopyrimidine against Plasmodium falciparum dihydroorotate dehydrogenase highlighted the potential for antimalarial drug development. These studies found certain derivatives to be highly interactive with the target enzyme, suggesting a promising approach for novel antimalarial compounds based on the this compound scaffold (Ibrahim et al., 2021).
GABA-A Receptor Ligands
Research has identified compounds based on the triazolopyrimidine structure as selective ligands for γ-aminobutyric acid-A (GABA-A) receptor subtypes. These findings indicate the potential of such compounds, including derivatives of this compound, in developing new treatments for neurological disorders (Carling et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
this compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S transition, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation . It achieves this by inducing alterations in cell cycle progression and apoptosis within cells .
Future Directions
The future directions in the research of such compounds could involve the design and synthesis of new derivatives with enhanced biological activities. The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
Biochemical Analysis
Biochemical Properties
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 . This interaction leads to the inhibition of CDK2, which in turn can lead to changes in gene expression and cell cycle progression .
properties
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIOHRJKZAKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.